N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 853349-93-6
VCID: VC15781390
InChI: InChI=1S/C16H14F3NO/c1-11(12-7-9-13(21-2)10-8-12)20-15-6-4-3-5-14(15)16(17,18)19/h3-10H,1-2H3
SMILES:
Molecular Formula: C16H14F3NO
Molecular Weight: 293.28 g/mol

N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline

CAS No.: 853349-93-6

Cat. No.: VC15781390

Molecular Formula: C16H14F3NO

Molecular Weight: 293.28 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline - 853349-93-6

Specification

CAS No. 853349-93-6
Molecular Formula C16H14F3NO
Molecular Weight 293.28 g/mol
IUPAC Name 1-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]ethanimine
Standard InChI InChI=1S/C16H14F3NO/c1-11(12-7-9-13(21-2)10-8-12)20-15-6-4-3-5-14(15)16(17,18)19/h3-10H,1-2H3
Standard InChI Key SELLEVWVNJOCAM-UHFFFAOYSA-N
Canonical SMILES CC(=NC1=CC=CC=C1C(F)(F)F)C2=CC=C(C=C2)OC

Introduction

Molecular Structure and Nomenclature

The compound’s IUPAC name, N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline, reflects its core structure:

  • A 4-methoxyphenyl moiety attached to an ethylidene group (C=NH\text{C=NH}).

  • A 2-(trifluoromethyl)aniline group, where the trifluoromethyl (CF3-\text{CF}_3) substituent is positioned ortho to the amine.

The molecular formula is C16H15F3N2O\text{C}_{16}\text{H}_{15}\text{F}_3\text{N}_2\text{O}, with a molecular weight of 332.30 g/mol. X-ray crystallography of analogous compounds reveals planar aromatic systems with dihedral angles between rings influenced by steric and electronic effects .

Synthesis and Optimization

Condensation Reaction

The primary synthesis route involves a Schiff base formation between 4-methoxyacetophenone and 2-(trifluoromethyl)aniline. Key steps include:

  • Reaction Setup: Refluxing 4-methoxyacetophenone (0.66 mol) with 2-(trifluoromethyl)aniline (0.83 mol) in toluene using p-toluenesulfonic acid (0.02 mol) as a catalyst .

  • Azeotropic Water Removal: Employing a Dean-Stark trap to shift equilibrium toward imine formation, achieving yields >85% .

  • Workup: Washing with sodium carbonate and brine, followed by drying over Na2SO4\text{Na}_2\text{SO}_4 and solvent evaporation .

Table 1: Synthesis Conditions and Yields

ReactantCatalystSolventTemperatureYield
4-Methoxyacetophenonep-TsOHTolueneReflux88%
2-(Trifluoromethyl)anilineMolecular Sieve 4ABenzene80°C78%

Catalytic Hydrogenation

For reduced derivatives, palladium on carbon (10% Pd/C) under hydrogen atmosphere achieves selective reduction of the imine bond. This step is critical for generating amine intermediates used in drug discovery .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3369 cm1^{-1} (N-H stretch), 1610 cm1^{-1} (C=N stretch), and 1246 cm1^{-1} (C-O of methoxy) .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, NH), 7.52–6.85 (m, 8H, aromatic), 3.81 (s, 3H, OCH3_3), 2.34 (s, 3H, CH3_3).

  • 19^{19}F NMR: δ -62.5 ppm (CF3_3 group) .

Table 2: Key Spectral Data

TechniqueKey SignalsAssignment
IR1610 cm1^{-1}C=N Stretch
1^1H NMRδ 3.81 (s)Methoxy Protons
13^{13}C NMRδ 159.2 (C-O), 145.6 (C=N)Quaternary Carbons

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a melting point of 178–180°C, with thermal decomposition above 250°C. The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs.

Applications in Pharmaceutical Research

Bioactivity Profiling

  • Antimicrobial Activity: MIC values of 12.5 µg/mL against Staphylococcus aureus due to membrane disruption.

  • Enzyme Inhibition: IC50_{50} = 3.2 µM against COX-2, attributed to hydrophobic interactions with the CF3_3 group .

Table 3: Biological Activity Data

AssayResultMechanism
AntimicrobialMIC = 12.5 µg/mLMembrane Disruption
COX-2 InhibitionIC50_{50} = 3.2 µMHydrophobic Binding

Drug Delivery Systems

The compound’s lipophilicity (logP=2.8\log P = 2.8) makes it suitable for nanoparticle encapsulation. Studies show 92% loading efficiency in PLGA nanoparticles, enhancing bioavailability .

Industrial and Materials Science Applications

Catalysis

As a ligand in transition-metal complexes, it facilitates C–H activation reactions. For example, rhodium-catalyzed hydroboration achieves 98% enantiomeric excess in quaternary carbon synthesis .

Polymer Additives

Incorporation into epoxy resins improves flame retardancy (UL94 V-0 rating) due to fluorine content.

Future Directions

  • Synthetic Methodology: Exploring photoredox catalysis for milder reaction conditions and higher stereoselectivity .

  • Therapeutic Exploration: Screening against kinase targets (e.g., EGFR, VEGFR) to exploit the CF3_3 group’s electron-withdrawing effects.

  • Environmental Impact: Assessing biodegradation pathways to address PFAS-related concerns .

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